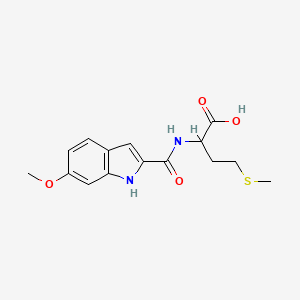![molecular formula C57H109NO10 B12318413 [3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is a complex lipid molecule It is composed of a glycerol backbone esterified with palmitic acid at the first and second positions, and a glucosyl derivative at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol involves multiple steps:
Esterification: The initial step involves the esterification of glycerol with palmitic acid to form 1,2-dipalmitoyl-sn-glycerol.
Glycosylation: The next step is the glycosylation of the third hydroxyl group of the glycerol backbone with a glucosyl derivative. This step typically requires the use of a glycosyl donor and a catalyst.
Amidation: The final step involves the amidation of the glucosyl derivative with palmitic acid to form the N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol has several scientific research applications:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: The compound can be used in the formulation of cosmetics and personal care products.
作用机制
The mechanism of action of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Lacks the glucosyl derivative, making it less complex.
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-beta-d-glucosyl)-sn-glycerol: Similar structure but with a beta-glucosyl derivative.
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-galactosyl)-sn-glycerol: Contains a galactosyl derivative instead of a glucosyl derivative.
Uniqueness
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is unique due to its specific glucosyl derivative, which imparts distinct biochemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C57H109NO10 |
|---|---|
分子量 |
968.5 g/mol |
IUPAC 名称 |
[3-[6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59) |
InChI 键 |
FQQGDOIXTUYSNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


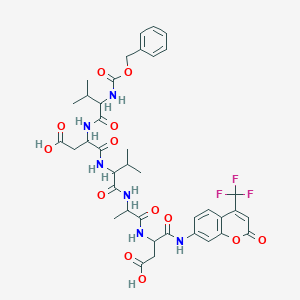

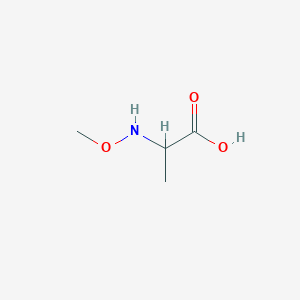

![(2beta,3beta,5beta,22R,24R)-2,3,14,25-Tetrahydroxy-20,22-[(1-methylethylidene)bis(oxy)]-ergost-7-en-6-one](/img/structure/B12318374.png)
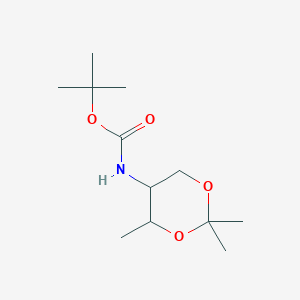
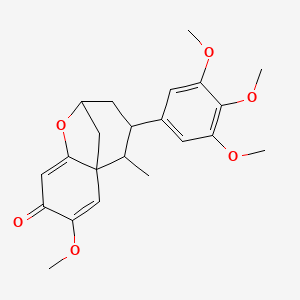
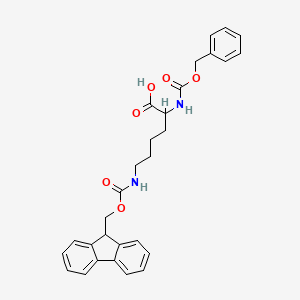
![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)
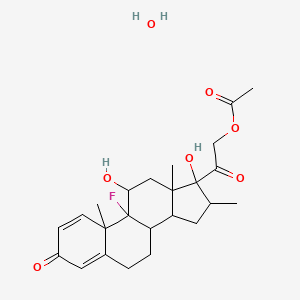
![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)
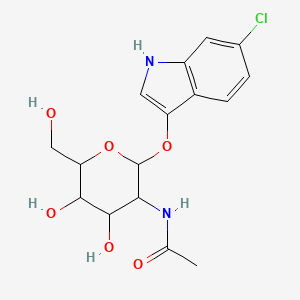
![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
